molecular formula C14H11N3O2 B8337300 N-(4-amino-o-tolyl)-pyridine-3,4-dicarboximide

N-(4-amino-o-tolyl)-pyridine-3,4-dicarboximide

Cat. No. B8337300
M. Wt: 253.26 g/mol
InChI Key: OJVMRMCKAKQICF-UHFFFAOYSA-N
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Patent
US04025505

Procedure details

The mixture of 2.5 g of N-(4-nitro-o-tolyl)-pyridine-3,4- dicarboximide, 1.2 g of Raney nickel and 575 ml of ethyl acetate is hydrogenated at 3.4 atm. and room temperature until the hydrogen uptake ceases. It is filtered, evaporated and the residue thoroughly leached with hot benzene. The filtrate is evaporated, the residue chromatographed on silica gel and eluted with ethyl acetate, to yield the N-(4-amino-o-tolyl)-pyridine-3,4-dicarboximide as an oil, the mass spectrum of which shows the expected molecular ion of 253.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]2[C:20](=[O:21])[C:19]3[CH:18]=[CH:17][N:16]=[CH:15][C:14]=3[C:12]2=[O:13])[CH:5]=1)([O-])=O.[H][H]>[Ni].C(OCC)(=O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]2[C:20](=[O:21])[C:19]3[CH:18]=[CH:17][N:16]=[CH:15][C:14]=3[C:12]2=[O:13])[CH:5]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C)N1C(=O)C=2C=NC=CC2C1=O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
575 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C)N1C(=O)C=2C=NC=CC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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